molecular formula C11H7N B1355119 2-Ethynylquinoline CAS No. 40176-78-1

2-Ethynylquinoline

Cat. No.: B1355119
CAS No.: 40176-78-1
M. Wt: 153.18 g/mol
InChI Key: KLJNCYLWOJPRSX-UHFFFAOYSA-N
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Description

2-Ethynylquinoline is an aromatic nitrogen-containing heterocyclic compound with the molecular formula C11H7N. It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The compound is characterized by the presence of an ethynyl group at the 2-position of the quinoline ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylquinoline can be synthesized through various methods. One common approach involves the reaction of 2-chloroquinoline with acetylene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere . Another method involves the cyclocondensation of 1-azido-2-(2-propynyl)benzenes using electrophilic reagents like iodine or bromine in nitromethane at low temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynylquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to biological macromolecules. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins .

Comparison with Similar Compounds

Uniqueness: 2-Ethynylquinoline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic structures and in the development of new therapeutic agents .

Properties

IUPAC Name

2-ethynylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h1,3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJNCYLWOJPRSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517607
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40176-78-1
Record name 2-Ethynylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-((Trimethylsilyl)ethynyl)quinoline (1.289 g, 5.72 mmol), and K2CO3 (0.792 g, 5.73 mmol) were dissolved in a mixture of methanol (3 mL) and dichloromethane (1.5 mL), followed by stirring at room temperature. The completion of the reaction was confirmed by TLC (EtOAc/Hexane=1:4). When the reaction was completed, the pH of the reactant was adjusted to 10 by addition of an aqueous solution of 1 M HCl and extracted with dichloromethane, to thereby separate an organic layer. The organic layer was dried over anhydrous MgSO4 and filtered. The thus obtained filtrate was concentrated under reduced pressure and purified by column chromatography (EtOAc/Hexane=1:4, R.f: 0.3), to thereby obtain 2-ethynylquinoline (0.742 g, 85%) as brown oil.
Quantity
1.289 g
Type
reactant
Reaction Step One
Name
Quantity
0.792 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-ethynylquinoline contribute to the formation of heterobinuclear allenylidene complexes?

A1: this compound acts as a precursor to allenylidene ligands in organometallic complexes. The reaction begins with the lithiation of this compound, followed by its reaction with metal carbonyls like [(CO)5M(THF)] (M = Cr, W). Subsequent alkylation with reagents like [R3O]BF4 (R = Me, Et) leads to the formation of allenylidene complexes. In these complexes, the terminal carbon of the allenylidene chain becomes part of the N-alkylated quinoline ring. [] This approach allows the incorporation of a quinoline moiety into the ligand structure, potentially influencing the properties and reactivity of the resulting metal complexes.

Q2: Can the quinoline ring in these complexes be further functionalized?

A2: Yes, the quinoline ring in these complexes can be further modified. For instance, introducing a bromine atom at the 5-position of the quinoline ring allows for subsequent functionalization via palladium-catalyzed coupling reactions. This method enables the incorporation of various alkynyl groups, including those containing ferrocenyl units, expanding the structural diversity of the resulting complexes. [] This ability to introduce different substituents on the quinoline ring opens avenues for tuning the electronic and steric properties of the metal complexes, potentially influencing their catalytic activity and other applications.

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